(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine
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Overview
Description
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine is an organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable methoxyphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the methoxyphenyl group under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-1-yl)methanamine
- (2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
- (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl)methanamine
Uniqueness
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine is unique due to the presence of both the methoxyphenyl and dimethylpyrazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918812-48-3 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-5-methoxyphenyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-9-6-10(2)16(15-9)13-5-4-12(17-3)7-11(13)8-14/h4-7H,8,14H2,1-3H3 |
InChI Key |
BEILGLBQBVDZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN)C |
Origin of Product |
United States |
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